REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:14])OC)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH2:15][CH2:16][C:17]1[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=1.CN(CCCCCCCCCCCC)C>C1(C)C(C)=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11]([NH:15][CH2:16][C:17]2[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=2)=[O:14])=[CH:8][CH:9]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
|
196.13 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NC(OC)=O
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Name
|
|
Quantity
|
108.14 g
|
Type
|
reactant
|
Smiles
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NCC=1C=NC=CC1
|
Name
|
|
Quantity
|
106.7 g
|
Type
|
reactant
|
Smiles
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CN(C)CCCCCCCCCCCC
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Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture is refluxed
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Type
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CUSTOM
|
Details
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the spures of water present are removed from the mixture together with the alcohol
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Type
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CUSTOM
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Details
|
formed in a Dean-Stark trap
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Type
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CUSTOM
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Details
|
to separate from the mixture within 15-20 minutes from the beginning of boiling
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Duration
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17.5 (± 2.5) min
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered at about 100° to 110° C
|
Type
|
WASH
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Details
|
The filter cake is washed twice with 100 ml of hot xylene
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Type
|
DRY_WITH_MATERIAL
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Details
|
each, and with a small amount of acetone, and then dried in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NC(=O)NCC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 218.6 g | |
YIELD: PERCENTYIELD | 80.3% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |